molecular formula C8H8F3N3 B1454452 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile CAS No. 1260659-32-2

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1454452
CAS No.: 1260659-32-2
M. Wt: 203.16 g/mol
InChI Key: JCSLDLDVHAWASM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole family, which is known for its versatile chemical properties and significant biological activities.

Scientific Research Applications

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological pathways and interactions, particularly in the development of new pharmaceuticals.

    Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound’s stability and reactivity make it useful in industrial applications, such as in the production of agrochemicals and specialty chemicals.

Preparation Methods

The synthesis of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile typically involves the reaction of ethyl acetoacetate with hydrazine derivatives under specific conditions . The reaction conditions often include the use of acetic acid as a solvent and a catalyst to facilitate the formation of the pyrazole ring. Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and greener synthesis strategies to minimize waste and improve yield .

Chemical Reactions Analysis

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile can be compared with other pyrazole derivatives, such as:

    3-(Trifluoromethyl)-1H-pyrazole: Similar in structure but lacks the ethyl and ethanenitrile groups, which may affect its reactivity and biological activity.

    1-Ethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the ethanenitrile group, which may influence its chemical properties and applications.

    5-(Trifluoromethyl)-1H-pyrazole-3-carbonitrile:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3/c1-2-14-6(3-4-12)5-7(13-14)8(9,10)11/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSLDLDVHAWASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202198
Record name 1H-Pyrazole-5-acetonitrile, 1-ethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260659-32-2
Record name 1H-Pyrazole-5-acetonitrile, 1-ethyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-5-acetonitrile, 1-ethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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